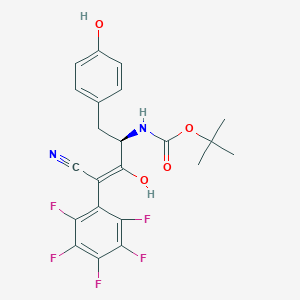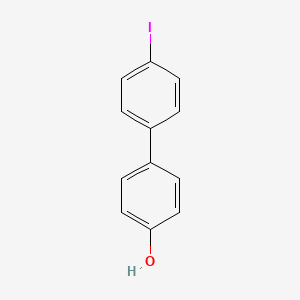
Aflatoxin B1 diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aflatoxin b1 diol belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. Aflatoxin b1 diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Aflatoxin B1 diol is a member of coumarins.
科学的研究の応用
Antimycotoxigenic Characteristics
Aflatoxin B1 (AFB1) is a toxic and carcinogenic metabolite produced by Aspergillus species, primarily impacting food and agricultural commodities. Research has shown that natural products, like essential oils from Rosmarinus officinalis and Trachyspermum copticum L., can regulate the cellular effects of aflatoxins. These oils exhibit antifungal activities and can inhibit both the growth of Aspergillus parasiticus and the production of aflatoxin, suggesting their potential as preservative materials for food protection against toxigenic fungal infections (Rasooli et al., 2008).
Biological Degradation
Biological decontamination of aflatoxins, especially AFB1, involves microorganisms and specific enzymes capable of degrading these toxins to less or non-toxic products. This process, which operates under mild, environmentally friendly conditions, includes various microorganisms like soil or water bacteria, fungi, protozoa, and even certain aflatoxin-producing fungi themselves. Yeasts and lactic acid bacteria have been found to act as biological adsorbents, preventing aflatoxin's transfer to the intestinal tract of humans and animals (Qinghua Wu et al., 2009).
Detoxification in Industrial Applications
Certain Bacillus subtilis strains, isolated from animal guts and soil, have shown the capability to transform aflatoxin B1, M1, and G1 simultaneously, indicating potential for industrial applications. These strains can also inhibit the growth of pathogens and resist unfavorable conditions within simulated gut environments, thereby reducing the health risks posed by aflatoxins in food and feed (Xin Gao et al., 2011).
Potential of Lactic Acid Bacteria in Aflatoxin Risk Mitigation
Lactic acid bacteria (LAB), commonly used in fermented food production, have been found to inhibit mold growth and bind aflatoxins in different food matrices. The reduced mold growth and aflatoxin production are likely due to competition for nutrients between bacterial cells and fungi. This highlights LAB's potential in mitigating toxic effects of aflatoxins in food and feed, though the binding of aflatoxins appears to be reversible and strain-specific (S. Ahlberg et al., 2015).
Binding to DNA and RNA Metabolism Alteration
Aflatoxin B1's extreme toxicity and carcinogenicity might be directly linked to its affinity for DNA, as it can bind to both native and denatured DNA. It also notably inhibits the incorporation of cytidine into rat liver nuclear RNA and decreases the RNA content of the nucleus, suggesting a direct action on the liver at the molecular level (M. Sporn et al., 1966).
特性
CAS番号 |
50668-79-6 |
|---|---|
製品名 |
Aflatoxin B1 diol |
分子式 |
C17H14O8 |
分子量 |
346.3 g/mol |
IUPAC名 |
(3R,4R,5R,7S)-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C17H14O8/c1-22-7-4-8-11(12-13(19)16(21)25-17(12)23-8)14-10(7)5-2-3-6(18)9(5)15(20)24-14/h4,12-13,16-17,19,21H,2-3H2,1H3/t12-,13-,16-,17+/m1/s1 |
InChIキー |
JRZBEIPOZPNWID-KFZJALRRSA-N |
異性体SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)O)O |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O |
正規SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)O)O |
その他のCAS番号 |
75084-29-6 |
同義語 |
2,3-dihydro-2,3-dihydroxyaflatoxin B(1) 2,3-dihydro-2,3-dihydroxyaflatoxin B(1), 14C-labeled 2,3-dihydroxy-2,3-dihydroaflatoxin B1 aflatoxin B1-2,3-dihydrodiol aflatoxin B1-2,3-diol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[2-(ethylthio)phenyl]methanone](/img/structure/B1226046.png)
![N-[3-[(5-bromo-3-chloro-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]phenyl]-2-furancarboxamide](/img/structure/B1226047.png)
![N-[6-methoxy-1-(2-methylpropyl)-3-pyrazolo[3,4-b]quinolinyl]-3-methylbutanamide](/img/structure/B1226048.png)
![2-[(4-methyl-2-oxo-1-benzopyran-7-yl)oxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B1226053.png)
![2-[[(4-Ethyl-5-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1226055.png)

![5-[[[(Tert-butylamino)-sulfanylidenemethyl]hydrazinylidene]methyl]-1-(2,4-difluorophenyl)-4-pyrazolecarboxylic acid methyl ester](/img/structure/B1226058.png)
![3-(2,5-dimethyl-1-phenyl-3-pyrrolyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1226063.png)
![(E)-N-[N'-(5-Methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-3-thiophen-2-yl-acrylamide](/img/structure/B1226065.png)
![2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B1226066.png)
![N-[[[[4-[(2-methyl-1-oxopropyl)amino]phenyl]-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226068.png)
